5-Bromo-N-(m-tolyl)nicotinamide
Description
General Significance in Chemical Biology and Medicinal Chemistry
The significance of nicotinamide (B372718) derivatives is intrinsically linked to their role as precursors and components of nicotinamide adenine (B156593) dinucleotide (NAD+), a vital coenzyme in cellular metabolism. acs.orgnih.gov The modulation of NAD+ levels and the enzymes involved in its synthesis and consumption have profound implications for cellular processes, including energy metabolism, DNA repair, and cell signaling. acs.orgacs.org This has made enzymes in the NAD+ salvage pathway, such as nicotinamide phosphoribosyltransferase (NAMPT), attractive targets for drug discovery. acs.org
Furthermore, the nicotinamide scaffold itself is a privileged structure in medicinal chemistry, capable of forming key interactions with a variety of biological targets. This has led to the development of nicotinamide derivatives as inhibitors of enzymes such as histone deacetylases (HDACs) and succinate (B1194679) dehydrogenase (SDH), as well as agents with antifungal and anticancer properties. nih.govrsc.org The ability to readily modify the nicotinamide core at various positions allows for the fine-tuning of a compound's physicochemical properties and biological activity.
Research Trajectory of Nicotinamide-Based Scaffolds
The research trajectory of nicotinamide-based scaffolds has evolved from early studies on vitamins and coenzymes to the rational design of highly specific enzyme inhibitors and modulators. Initially, the focus was on understanding the role of nicotinamide and its derivatives in biological systems. This foundational knowledge paved the way for the exploration of synthetic derivatives with therapeutic potential.
In recent years, there has been a surge in the design and synthesis of novel nicotinamide derivatives targeting a wide range of diseases. For instance, research has focused on creating derivatives that can enhance cellular NAD+ levels, which is believed to have therapeutic benefits in age-related diseases and neurodegeneration. acs.orgnih.gov Moreover, the development of nicotinamide-based fungicides, such as boscalid, has highlighted the importance of this scaffold in agriculture. nih.gov The ongoing research continues to explore new substitutions on the pyridine (B92270) ring and the amide nitrogen, leading to a vast and diverse chemical space for future drug discovery endeavors. nih.govmdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-N-(3-methylphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c1-9-3-2-4-12(5-9)16-13(17)10-6-11(14)8-15-7-10/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKIKQDYBGMCPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Chemical Profile of 5 Bromo N M Tolyl Nicotinamide
Physicochemical Properties
The fundamental physicochemical properties of this compound are derived from its molecular structure. These properties are crucial for its behavior in chemical and biological systems.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C13H11BrN2O |
| Molecular Weight | 291.14 g/mol |
| CAS Number | 302953-18-0 |
| SMILES | Cc1cccc(NC(=O)c2cc(Br)cnc2)c1 |
Metal-Catalyzed Coupling Reactions for Arylation
Synthesis and Elucidation
A likely synthesis would involve the following steps:
Preparation of 5-Bromonicotinoyl chloride: 5-Bromonicotinic acid can be converted to its corresponding acid chloride, 5-bromonicotinoyl chloride, by reacting it with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride.
Amide Formation: The resulting 5-bromonicotinoyl chloride would then be reacted with m-toluidine (B57737) in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct and drive the reaction to completion, yielding this compound.
Structure Activity Relationship Sar Studies and Lead Optimization of 5 Bromo N M Tolyl Nicotinamide Derivatives
Design Principles for Modulating Biological Activity
The design of novel analogs of 5-Bromo-N-(m-tolyl)nicotinamide is a methodical process aimed at improving its interaction with a biological target. This involves strategies that range from understanding target-specific interactions to making significant structural changes through scaffold hopping.
Rational drug design relies on understanding the three-dimensional structure of the target protein and how a ligand binds to it. For nicotinamide (B372718) derivatives, a common feature among potent inhibitors is the presence of a carbamoyl (B1232498) group (-CONH-) attached to an aromatic ring, which often mimics the nicotinamide moiety of NAD+ and binds to the nicotinamide site on target enzymes like Poly(ADP-ribose) polymerase (PARP). researchgate.net
The design of this compound derivatives would begin by identifying the key interactions of the parent molecule. The nicotinamide core can form crucial hydrogen bonds, while the bromine atom and the m-tolyl group can engage in hydrophobic, van der Waals, or halogen bonding interactions within the binding pocket. For instance, the RCSB Protein Data Bank contains structures of proteins bound to the 5-bromonicotinamide (B182952) fragment, providing a foundation for understanding its binding modes. nih.gov
Computational modeling and molecular docking studies are essential tools in this process. By docking this compound into a homology model or a crystal structure of a target protein, researchers can predict its binding orientation. This allows for the rational design of new derivatives. For example, if the m-tolyl group is near a large, unoccupied hydrophobic pocket, derivatives with larger alkyl or aryl groups at that position could be synthesized to improve binding affinity. Conversely, if there is a polar residue nearby, introducing a hydrogen-bond donor or acceptor on the tolyl ring could enhance potency. This targeted approach ensures that newly synthesized compounds have a higher probability of improved biological activity.
Scaffold hopping is a drug design strategy that involves replacing the central core structure (scaffold) of a molecule with a different, functionally equivalent scaffold while retaining the original biological activity. rsc.orgnih.gov This technique is particularly useful for discovering novel chemical classes with improved properties, such as better patentability or fewer off-target effects. For this compound, the nicotinamide ring itself could be considered a scaffold.
A potential scaffold hop could involve replacing the pyridine (B92270) ring with other heterocyclic systems known to be bioisosteres, such as pyrimidine, pyrazine, or even non-aromatic rings, while keeping the bromo and N-(m-tolyl)carboxamide substituents. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.
In a study on nicotinamide-based fungicides, researchers successfully replaced a biphenyl (B1667301) group with a diarylamine scaffold, leading to compounds with moderate fungicidal activity. nih.gov Applying this principle, the N-(m-tolyl) portion of the molecule could be replaced with a more flexible diarylamine or other bioisosteric groups to explore new interaction patterns with the target protein.
| Original Scaffold/Group | Potential Bioisosteric Replacement | Rationale |
| Pyridine (Nicotinamide core) | Pyrimidine, Thiazole, Imidazole | Maintain hydrogen bonding capabilities and aromatic interactions while altering electronic properties and vector positioning of substituents. |
| Phenyl (of the tolyl group) | Thiophene, Pyrazole (B372694) | Modify aromaticity, size, and potential for hydrogen bonding. |
| Amide Linker (-CONH-) | Reverse Amide, Ester, Sulfonamide | Change hydrogen bonding patterns, conformational rigidity, and metabolic stability. |
This table illustrates potential bioisosteric replacement strategies for the core components of this compound.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. elsevierpure.comexcli.de QSAR models are mathematical equations that relate molecular descriptors—numerical representations of a molecule's physicochemical properties—to a biological endpoint, such as the half-maximal inhibitory concentration (IC₅₀). researchgate.net
For a series of this compound derivatives, a QSAR study would involve synthesizing a library of analogs with systematic variations and measuring their biological activity. The key steps include:
Data Set Generation: Creating a series of derivatives by modifying the substituents on the pyridine or tolyl ring.
Descriptor Calculation: For each molecule, calculating descriptors that quantify properties like hydrophobicity (LogP), electronic effects (Hammett constants, atomic charges), and steric parameters (molecular volume, surface area). elsevierpure.com
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build an equation that relates the descriptors to the observed activity. arxiv.org
Model Validation: Testing the model's predictive power using an external set of compounds not used in the model-building process.
A hypothetical QSAR data table for a series of derivatives is presented below to illustrate the concept.
| Compound | Substituent (R) | LogP (Hydrophobicity) | σ (Electronic Effect) | IC₅₀ (nM) (Hypothetical Activity) |
| 1 | H (Phenyl) | 3.5 | 0.00 | 150 |
| 2 | 3-CH₃ (m-tolyl) | 4.0 | -0.07 | 85 |
| 3 | 4-CH₃ (p-tolyl) | 4.0 | -0.17 | 110 |
| 4 | 4-Cl | 4.2 | 0.23 | 70 |
| 5 | 4-OCH₃ | 3.6 | -0.27 | 200 |
This illustrative table shows how physicochemical descriptors of different substituents on the N-aryl ring of a 5-bromonicotinamide scaffold would be correlated with biological activity in a QSAR analysis.
A successful QSAR model, for example, log(1/IC₅₀) = aLogP - bσ² + c, would allow researchers to predict the activity of unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.
Impact of Substituent Effects on Biological Efficacy
The specific substituents on the this compound scaffold are critical determinants of its biological efficacy. The bromine atom and the substituted aryl group each play distinct roles in modulating the molecule's interaction with its target.
The bromine atom at the 5-position of the nicotinamide ring is not merely a placeholder; it actively contributes to the molecule's properties. Halogen atoms, particularly bromine, can influence biological activity in several ways:
Increased Lipophilicity: The bromine atom increases the molecule's hydrophobicity, which can enhance membrane permeability and improve binding to hydrophobic pockets in a target protein.
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a favorable, non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in the protein's active site. This specific interaction can significantly increase binding affinity and selectivity.
Metabolic Blocking: Placing a halogen at a position susceptible to metabolic oxidation can block that pathway, increasing the compound's metabolic stability and half-life in the body.
Electronic Effects: As an electron-withdrawing group, bromine alters the electron distribution of the pyridine ring, which can modulate the pKa of the ring nitrogen and the reactivity of the amide group.
The importance of halogenation is evident in SAR studies of various inhibitor classes. For example, in some series of PARP inhibitors, halogenated benzamides show different activity profiles compared to their non-halogenated counterparts. researchgate.net
| Compound | Key Feature | Hypothetical Activity (IC₅₀) | Potential Rationale for Difference |
| N-(m-tolyl)nicotinamide | No Halogen | 500 nM | Lacks the specific interactions and lipophilicity provided by bromine. |
| This compound | 5-Bromo substituent | 85 nM | Bromine may form a key halogen bond or occupy a hydrophobic pocket, enhancing affinity. nih.gov |
This illustrative table compares a hypothetical parent compound with its brominated analog to highlight the potential impact of halogenation on biological activity.
The N-linked aryl group is a critical component for tuning the efficacy and selectivity of nicotinamide derivatives. Modifying the position and nature of the substituent on this aryl ring can have profound effects on activity. The comparison between m-tolyl and p-tolyl isomers is a classic example of probing the steric and electronic requirements of a binding pocket.
Electronic Influence: While the electronic difference between a meta-methyl and a para-methyl group is modest, it can still influence the electron density on the amide nitrogen and the rotational barrier of the aryl-amide bond, affecting the molecule's preferred conformation.
Rudimentary SAR studies on antifungal nicotinamide derivatives revealed that the position of substituents on an aryl ring was critical for activity. nih.gov Expanding this principle to this compound, a study of its isomers and related analogs would be essential for optimization.
| Compound | Aryl Group | Hypothetical Activity (IC₅₀) | SAR Rationale |
| 5-Bromo-N-phenylnicotinamide | Phenyl | 150 nM | Baseline activity; lacks specific interactions from a methyl group. |
| 5-Bromo-N-(o-tolyl)nicotinamide | ortho-tolyl | >1000 nM | Potential steric clash between the ortho-methyl group and the amide or the target protein, forcing an unfavorable conformation. |
| This compound | meta-tolyl | 85 nM | The meta-methyl group may fit optimally into a small hydrophobic sub-pocket. |
| 5-Bromo-N-(p-tolyl)nicotinamide | para-tolyl | 110 nM | The para-methyl group may extend into a solvent-exposed region or a less confined pocket, resulting in a slightly weaker but still favorable interaction. |
This illustrative table demonstrates how modifications to the N-aryl group of 5-bromonicotinamide could influence biological activity, providing key insights for lead optimization.
Strategies for Lead Optimization and Potency Enhancement
The development of potent enzyme inhibitors from a nicotinamide-based lead compound involves systematic chemical modifications to enhance binding affinity, selectivity, and cellular activity. Key strategies include structural modifications to exploit the specific features of the target enzyme's binding pocket and the introduction of functionalities to improve pharmacokinetic properties.
Targeting the Nicotinamide Binding Pocket
A primary strategy for enhancing potency is to modify the lead compound to achieve a better fit within the nicotinamide binding pocket of the target enzyme. For instance, in the development of NNMT inhibitors, a tricyclic core was identified as a promising scaffold. nih.gov A ring enlargement strategy was employed on a lead molecule to improve the space-filling within the nicotinamide binding pocket, which led to a significant improvement in inhibitory activity and initiated a full lead optimization program. nih.gov The resulting lead molecule, JBSNF-000028, was found to bind at the nicotinamide pocket, stacking between key amino acid residues. nih.gov
Similarly, for PARP inhibitors, which also target a nicotinamide binding site, modifications to the core structure are designed to capture interactions within the pocket. nih.gov Benzamide, an analog of nicotinamide, is often used as a starting point to explore these interactions. nih.gov
Exploiting Different Binding Modes
Lead optimization can also involve designing compounds that act as bisubstrate inhibitors, simultaneously occupying the nicotinamide binding site and the binding site for the co-substrate, such as S-adenosyl-methionine (SAM) for NNMT. nih.gov This approach can lead to highly potent inhibitors. The development of such inhibitors often involves exploring different chemical series identified through high-throughput screening and then optimizing them based on their binding modes as revealed by X-ray crystallography. nih.gov For example, the incorporation of a naphthalene (B1677914) moiety to interact with the hydrophobic nicotinamide binding pocket via π–π stacking has been shown to significantly increase the activity of bisubstrate-like NNMT inhibitors. figshare.com
Improving Metabolic Stability and Cellular Activity
A significant hurdle in lead optimization is achieving good cellular activity, which requires the compound to be metabolically stable and permeable to cell membranes. For a series of potent NNMT inhibitors based on a pyrazole moiety, metabolic stability was identified as a critical parameter for further optimization, as alicyclic amines are known targets for metabolizing enzymes. nih.gov Another challenge has been the lack of cellular activity in some bisubstrate-like inhibitors, which has been overcome by generating SAM mimics that extend into the nicotinamide binding pocket. nih.gov
The following tables represent hypothetical data based on common findings in the lead optimization of nicotinamide derivatives for NNMT and PARP inhibition, illustrating the impact of structural modifications on potency.
Table 1: Illustrative SAR Data for Nicotinamide-Based NNMT Inhibitors
| Compound | Modification from Lead | NNMT IC₅₀ (µM) | Rationale for Modification |
| Lead (Hypothetical) | This compound | 10.5 | Starting Point |
| Analog 1 | Replacement of m-tolyl with cyclohexyl | 5.2 | Explore non-aromatic substitutions for improved fit. |
| Analog 2 | Addition of tricyclic moiety | 0.8 | Enhance space-filling in the nicotinamide pocket. nih.gov |
| Analog 3 | Introduction of a basic amine | > 20 | Investigate interactions with polar residues; may decrease permeability. |
| Analog 4 | Replacement of bromo with methoxy | 15.0 | Evaluate the electronic effect of the substituent on the pyridine ring. |
Table 2: Illustrative SAR Data for Nicotinamide-Based PARP Inhibitors
| Compound | Modification from Lead | PARP-1 IC₅₀ (µM) | Rationale for Modification |
| Lead (Hypothetical) | This compound | 8.9 | Starting Point |
| Analog 5 | Replacement of amide linker with ether linker | 3.1 | Alter linker geometry and hydrogen bonding capacity. nih.gov |
| Analog 6 | Introduction of a fluorine on the tolyl ring | 6.5 | Modulate lipophilicity and potential for halogen bonding. |
| Analog 7 | Replacement of m-tolyl with benzimidazole | 1.2 | Introduce additional hydrogen bond donors/acceptors to interact with the active site. |
| Analog 8 | Removal of the bromo substituent | 12.4 | Assess the contribution of the halogen to binding affinity. |
These strategies, involving iterative chemical synthesis and biological evaluation, are fundamental to the process of transforming a preliminary hit compound into a potent and selective lead molecule suitable for further development.
Mechanistic and Biochemical Investigations of 5 Bromo N M Tolyl Nicotinamide Derivatives
Enzyme Target Identification and Characterization
Derivatives of nicotinamide (B372718), the core structure of 5-Bromo-N-(m-tolyl)nicotinamide, have been identified as potent modulators of two key enzymes involved in NAD+ metabolism: NAMPT and NNMT. These enzymes play crucial roles in cellular energy, signaling, and metabolic homeostasis.
Nicotinamide N-methyltransferase (NNMT) Inhibition
NNMT is another important enzyme in metabolic pathways that utilizes a nicotinamide-containing substrate. It catalyzes the N-methylation of nicotinamide and other pyridine (B92270) compounds, using S-adenosyl-L-methionine (SAM) as the methyl donor. nih.govwikipedia.org Overexpression of NNMT has been linked to various diseases, including metabolic disorders and cancer, making it a promising therapeutic target for inhibition. nih.govnih.gov
Crystal structures of human NNMT have revealed the key residues involved in substrate binding and catalysis. The active site features:
A SAM-binding pocket: This site is relatively conserved among methyltransferases.
A Nicotinamide-binding pocket: This pocket is formed by a hairpin structural motif. Residues such as Tyr-204 and Leu-164 create a stacking interaction with the nicotinamide ring, positioning it for the methyl transfer. nih.gov
The development of NNMT inhibitors often focuses on creating molecules that can occupy the nicotinamide binding site (NAM-competitive inhibitors) or mimic the transition state of the methylation reaction by targeting both the NAM and SAM binding sites simultaneously (bisubstrate inhibitors). rsc.orgnih.gov
| Compound Type | Inhibition Mechanism | Key Features |
| NAM-Competitive | Compete with nicotinamide for the active site. | Structurally similar to nicotinamide. |
| Bisubstrate Inhibitors | Simultaneously occupy both NAM and SAM binding sites. | Often show high potency and selectivity. rsc.orgnih.gov |
Table 2: General Classes of NNMT Inhibitors.
While specific inhibitory data for this compound against NNMT is not available, its core nicotinamide structure suggests that its derivatives could be designed as NAM-competitive inhibitors, a strategy that has proven effective for other nicotinamide analogs. nih.gov
Design of Bisubstrate Mimics as NNMT Inhibitors
The development of potent and selective inhibitors for Nicotinamide N-methyltransferase (NNMT) has led to the exploration of innovative drug design strategies. One of the most effective approaches is the creation of bisubstrate mimics, which are compounds designed to resemble the transition state of the enzymatic reaction. rsc.org This strategy involves covalently linking fragments of the two natural substrates of NNMT: nicotinamide (NAM) and the cofactor S-adenosyl-L-methionine (SAM). rsc.orgnih.gov By targeting both the substrate and cofactor binding sites simultaneously, these bisubstrate inhibitors can achieve high potency and selectivity. nih.gov
This design principle has been successfully applied to a variety of methyltransferase enzymes and has recently been used to develop novel NNMT inhibitors. nih.gov Researchers have systematically developed libraries of bisubstrate-like compounds, leading to the identification of inhibitors with activity comparable to established methyltransferase inhibitors. rsc.org A key development in this area was the creation of alkynyl bisubstrate inhibitors, where an alkyne linker was used to closely mimic the linear, 180° geometry of the transition state, resulting in highly potent and selective compounds. broadinstitute.org Structural modifications of lead inhibitors, such as incorporating a naphthalene (B1677914) moiety to enhance π-π stacking interactions in the nicotinamide binding pocket, have also been shown to significantly increase the inhibitory activity of bisubstrate-like molecules. nih.gov The insights gained from these studies provide a valuable framework for the further optimization of nicotinamide-based derivatives like this compound as effective NNMT inhibitors.
Other Relevant Enzymatic Pathways and Protein Interactions
Beyond its primary catalytic function, NNMT engages in a complex network of interactions that influence various cellular processes. Understanding these connections is crucial for elucidating the full mechanistic impact of its inhibition.
The biological functions of NNMT are modulated through its interactions with a network of other proteins. Analysis of the NNMT interactome has revealed connections to key enzymes in metabolic and regulatory pathways. nih.gov For instance, NNMT interacts with proteins of the methionine cycle, such as S-adenosyl-L-homocysteine hydrolase (AHCY), betaine-homocysteine S-methyltransferase (BHMT), and methionine adenosyltransferase 1A (MAT1A). nih.gov These interactions are thought to enhance the recycling of homocysteine back to SAM, which is critical for the NNMT-regulated epigenome. nih.gov
Furthermore, NNMT forms complexes with NAD+-degrading enzymes like CD38 and BST1, as well as with nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. nih.gov This suggests a coordinated regulation of cellular NAD+ levels. The interaction with all sirtuin family members, which are NAD+-dependent deacetylases, further underscores the central role of NNMT in NAD+-dependent signaling. nih.gov
| Interacting Protein | Function / Implication of Interaction | Source |
| AHCY, BHMT, MAT1A | Methionine cycle enzymes; interaction may enhance SAM recycling and influence the epigenome. | nih.gov |
| NAMPT | Rate-limiting enzyme in NAD+ salvage pathway; suggests synergy in regulating NAD+ levels. | nih.gov |
| CD38, BST1 | NAD+-degrading enzymes; suggests coordinated regulation of cellular NAD+ levels. | nih.gov |
| Sirtuins (all members) | NAD+-dependent deacetylases; highlights NNMT's role in modulating sirtuin activity. | nih.gov |
| AOX1 | Aldehyde oxidase 1; interaction may facilitate the clearance of excess nicotinamide. | nih.gov |
While the primary target of this compound is NNMT, the downstream consequences of its inhibitory action can influence broader cellular signaling cascades. The direct modulatory effects of this specific compound on kinases such as Adapter-Associated Kinase 1 (AAK1) or Spleen Tyrosine Kinase (SYK) are not extensively detailed in the reviewed scientific literature. However, it is known that NNMT expression can influence signaling pathways that are heavily dependent on kinase activity. For example, NNMT has been shown to activate the Akt signaling pathway, a crucial regulator of cell survival and proliferation. nih.gov By inhibiting NNMT, compounds like this compound could indirectly affect such kinase-driven pathways, but further research is needed to establish direct interactions.
Cellular Pathway Analysis and Metabolic Flux Studies
The inhibition of NNMT by this compound initiates a cascade of effects on cellular metabolic pathways, primarily by altering the availability of key metabolites.
NAD+/NADH Homeostasis Regulation
NNMT plays a pivotal role in maintaining cellular NAD+ homeostasis. nih.govfrontiersin.org The enzyme catalyzes the methylation of nicotinamide (NAM), which is the primary precursor for NAD+ synthesis via the salvage pathway. nih.govdntb.gov.ua This methylation converts NAM into 1-methylnicotinamide (B1211872) (MNA), preventing it from being recycled back into NAD+. nih.gov Consequently, high NNMT activity depletes the NAM pool available for NAD+ synthesis, leading to lower cellular NAD+ levels and an altered NAD+/NADH ratio. nih.govfrontiersin.org
Inhibition of NNMT is a direct strategy to boost intracellular NAD+ levels. nih.govnih.gov Studies using both small-molecule inhibitors and genetic knockdown of NNMT have consistently demonstrated a significant increase in cellular NAD+ concentrations in various cell types, including adipocytes, hepatocytes, and cancer cells. frontiersin.org For example, silencing NNMT in a human colon cancer cell line resulted in an approximate 30% increase in NAD+ levels. nih.gov By blocking the consumption of NAM, NNMT inhibitors ensure its availability for the NAD+ salvage pathway, thereby restoring NAD+ pools, which is crucial for the activity of NAD+-dependent enzymes like sirtuins and PARPs. nih.govnih.govnih.gov
| Experimental Model | Effect of NNMT Inhibition/Knockdown | Outcome on NAD+ Levels | Source |
| Human Colon Cancer Cells (HT-29) | NNMT Silencing | ~30% Increase | nih.gov |
| Human Colon Cancer Cells (SW480) | NNMT Overexpression | ~30% Decrease | nih.gov |
| Mouse Adipocytes & Hepatocytes | NNMT Inhibition/Knockdown | Significant Increase | frontiersin.org |
| Cancer-Associated Fibroblasts | NNMT Suppression | Increased NAD+ | frontiersin.org |
| U251 Glioma Cells | NNMT Knockdown | Enhanced NAD+/NADH Ratio | frontiersin.org |
Impact on Specific Cellular Metabolic Pathways
The regulation of the NAD+/NADH ratio by NNMT inhibition has profound effects on core metabolic processes, particularly glycolysis and the tricarboxylic acid (TCA) cycle. nih.gov NAD+ is an essential cofactor for key dehydrogenases in these pathways. nih.gov Overexpression of NNMT has been shown to suppress glycolysis, as evidenced by the downregulation of glycolytic intermediates like fructose-1,6-bisphosphate and 3-phosphoglycerate. researchgate.net Conversely, this state leads to an accumulation of intermediates in the TCA cycle, suggesting a metabolic shift towards oxidative phosphorylation. researchgate.net In some cancer contexts, NNMT promotes aerobic glycolysis (the Warburg effect). nih.gov
Therefore, the inhibition of NNMT by compounds such as this compound is expected to reverse these metabolic alterations. By increasing NAD+ availability, inhibition can alleviate the suppression of glycolysis and rebalance (B12800153) the flux through the TCA cycle. Furthermore, NNMT activity influences lipid metabolism and energy expenditure, particularly in adipose tissue. nih.govuniprot.org NNMT inhibition has been shown to increase cellular energy expenditure, reduce lipid accumulation, and lower plasma cholesterol levels in preclinical models, supporting the development of its inhibitors as potential therapeutics for metabolic diseases. researchgate.net
| Metabolic Pathway | Effect of NNMT Overexpression | Implication of NNMT Inhibition | Source |
| Glycolysis | Inhibition (decrease in intermediates) | Potential restoration of glycolytic flux | researchgate.net |
| TCA Cycle | Accumulation of intermediates | Rebalancing of TCA cycle activity | researchgate.net |
| Tryptophan Metabolism | Marked decrease in tryptophan; increase in kynurenine | Modulation of tryptophan-kynurenine pathway | researchgate.net |
| Amino Acid Metabolism | General downregulation of most amino acids | Potential normalization of amino acid levels | researchgate.net |
| Energy Metabolism (Adipose) | Decreased energy expenditure | Increased energy expenditure, reduced adiposity | nih.gov |
Advanced Characterization and Computational Studies
X-ray Crystallographic Analysis of Ligand-Protein Complexes
X-ray crystallography is a cornerstone technique for revealing the three-dimensional structure of a ligand bound to its protein target at atomic resolution. This information is invaluable for structure-based drug design and for understanding the molecular basis of the ligand's activity.
Determination of Binding Poses and Interaction Motifs
To date, no crystal structures of 5-Bromo-N-(m-tolyl)nicotinamide in complex with a protein target have been deposited in the Protein Data Bank (PDB) or published in peer-reviewed journals. Such a study would reveal the precise orientation and conformation (the "binding pose") of the compound within the protein's binding site. It would also identify the key interaction motifs, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that are critical for binding affinity and selectivity. For example, the bromine atom on the nicotinamide (B372718) ring could potentially engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important for ligand recognition.
Structural Insights into Allosteric Modulation
Many drugs exert their effects not by directly competing with the endogenous ligand at the active site, but by binding to a distinct, allosteric site. This binding event induces a conformational change in the protein that modulates its activity. X-ray crystallography is a powerful tool for visualizing these changes. A structural study of this compound bound to an allosteric site would provide critical insights into how it might function as an allosteric modulator, revealing the specific conformational shifts that lead to an increase or decrease in protein function.
Advanced Spectroscopic Characterization for Mechanistic Elucidation
Spectroscopic techniques provide a wealth of information about a compound's structure, dynamics, and interactions with its environment.
Nuclear Magnetic Resonance (NMR) for Conformational and Interaction Studies
NMR spectroscopy is a versatile tool for studying ligand-protein interactions in solution, providing data that is complementary to the static picture from X-ray crystallography. There are currently no published NMR studies detailing the interaction of this compound with any protein target. Techniques like Saturation Transfer Difference (STD) NMR or Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) could be employed to identify which parts of the molecule are in close contact with a target protein. Furthermore, 2D NMR experiments, such as ¹H-¹⁵N HSQC, performed on an isotopically labeled protein, could map the binding site by identifying protein residues whose chemical shifts are perturbed upon addition of the compound.
Mass Spectrometry for Metabolite Identification and Protein Complex Analysis
High-resolution mass spectrometry (MS) is essential for identifying the metabolites of a drug candidate and for characterizing non-covalent protein-ligand complexes. There is no available MS data on the metabolic fate of this compound or its direct interaction with proteins. Such studies would be crucial for understanding the compound's pharmacokinetic profile and for confirming the stoichiometry and stability of any protein-ligand complexes formed.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy are used to probe the vibrational and electronic properties of a molecule, respectively. While basic spectral data may exist in commercial or internal databases, detailed studies that use these techniques to analyze the binding of this compound to a protein target are not present in the public domain. Changes in the IR spectrum, for instance, could indicate which functional groups are involved in binding, while UV-Vis spectroscopy could be used to monitor binding events if the compound or protein has a suitable chromophore.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling serve as a virtual laboratory, enabling scientists to dissect complex molecular interactions and properties at an atomic level. These tools are crucial for rational drug design, allowing for the prediction of a compound's efficacy and interaction with biological targets before undertaking costly and time-consuming laboratory synthesis.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For the nicotinamide class of compounds, this has been extensively applied to predict their interaction with various protein targets, notably kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis in cancer. mdpi.combohrium.commdpi.com
The docking process begins with the high-resolution crystal structure of the target protein, often obtained from a repository like the Protein Data Bank (PDB). A crucial validation step involves re-docking the co-crystallized ligand that is already present in the PDB file back into the protein's active site. A successful docking protocol is typically confirmed if the root-mean-square deviation (RMSD) between the predicted pose and the original pose is low, often under 2.0 Å. mdpi.comsemanticscholar.org
Following validation, the candidate ligand, such as a nicotinamide derivative, is docked into the same site. The output is a set of possible binding poses, ranked by a scoring function that estimates the binding free energy. These scores, often expressed in kcal/mol, indicate the predicted stability of the ligand-protein complex. For example, studies on nicotinamide derivatives targeting VEGFR-2 have identified key interactions, such as hydrogen bonds with amino acid residues in the hinge region (e.g., Cys919) and the DFG-motif (e.g., Asp1046), which are critical for inhibitory activity. semanticscholar.org
To complement the static picture provided by docking, Molecular Dynamics (MD) simulations are employed. MD simulations model the movement of atoms and molecules over time, providing insights into the stability and conformational dynamics of the ligand-protein complex in a simulated physiological environment. A typical MD simulation for a ligand-protein complex might run for 100 nanoseconds or more. mdpi.combohrium.com Analysis of the simulation trajectory can confirm the stability of the binding pose predicted by docking and reveal how the ligand and protein adjust to each other. nih.gov The binding free energy can be more rigorously calculated from the MD simulation using methods like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA), which has been used to confirm the favorable binding of nicotinamide derivatives to VEGFR-2 with calculated binding energies in the range of -40 to -60 kcal/mol. mdpi.comsemanticscholar.org
Table 1: Illustrative Example of Molecular Docking and Dynamics Data for a Nicotinamide Derivative Targeting VEGFR-2 This table is a hypothetical representation based on published data for nicotinamide analogs to illustrate the typical outputs of these computational studies.
| Parameter | Description | Illustrative Value | Reference |
|---|---|---|---|
| Target Protein (PDB ID) | The specific crystal structure of the protein used for docking. | VEGFR-2 (PDB: 2OH4) | mdpi.com |
| Docking Score (kcal/mol) | Estimated binding free energy from the docking software. More negative values indicate stronger predicted binding. | -9.5 | semanticscholar.org |
| Key H-Bond Interactions | Specific amino acid residues in the protein active site forming hydrogen bonds with the ligand. | Cys919, Asp1046 | mdpi.com |
| MD Simulation Time (ns) | The duration of the molecular dynamics simulation to assess complex stability. | 100 ns | bohrium.com |
| RMSD (Å) | Root-Mean-Square Deviation of the ligand's position during MD simulation, indicating stability. | < 2.5 Å | mdpi.com |
| MM-GBSA Binding Energy (kcal/mol) | More accurate binding energy calculated from the MD simulation trajectory. | -43.73 | semanticscholar.org |
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic structure. tandfonline.com These methods are used to optimize a molecule's three-dimensional geometry and to calculate a variety of electronic properties that govern its reactivity. mdpi.comresearchgate.net
For a novel compound like this compound, DFT can be used to predict its stable conformation and distribute charges across the atoms. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. tandfonline.com
Furthermore, Molecular Electrostatic Potential (MESP) maps can be generated to visualize the electron density around the molecule. These maps highlight regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting how the molecule will interact with biological targets or other reagents. tandfonline.com In the context of reaction mechanisms, DFT can be used to model the transition states of a proposed chemical reaction, calculating the activation energies required for the reaction to proceed. This allows chemists to evaluate the feasibility of different synthetic routes or to understand the metabolic pathways a compound might undergo in the body. While specific DFT studies on this compound are not publicly available, the methodology is routinely applied to pyridine (B92270) and nicotinamide derivatives to rationalize their structural and electronic properties. tandfonline.comnih.gov
In silico screening, or virtual screening, is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. nih.gov This process can be either structure-based or ligand-based.
Structure-based virtual screening relies on the 3D structure of the target protein. A library containing millions of compounds is computationally docked into the active site, and compounds are ranked based on their docking scores. This approach was successfully used to identify novel series of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors by screening a virtual library against the enzyme's crystal structure. nih.gov
Ligand-based virtual screening is used when the 3D structure of the target is unknown. It uses the structure of a known active ligand as a template to search for other compounds with similar shapes or chemical features.
Following an initial screening, the identified "hits" can be optimized through virtual ligand design. This involves making iterative modifications to the hit compound in silico—such as adding or removing functional groups—and re-evaluating the binding affinity through docking. The goal is to improve potency and selectivity, as well as to optimize ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov This entire process significantly narrows down the number of compounds that need to be synthesized and tested in the lab, accelerating the discovery of lead candidates. tandfonline.com
Integration of Artificial Intelligence and Machine Learning in Drug Discovery
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by analyzing vast and complex datasets to identify new drug candidates, predict their properties, and optimize their development. mit.edu These technologies are moving the field from a trial-and-error approach to a more predictive and design-oriented paradigm.
These tools can be template-based, where they apply known reaction rules (templates) extracted from the literature, or template-free, using more flexible neural network architectures to predict disconnections without being constrained by predefined rules. arxiv.org For a molecule like this compound, such a tool could suggest its synthesis from nicotinic acid derivatives and m-toluidine (B57737) through an amide bond formation, while also predicting optimal reaction conditions. ML models are also being used to predict reaction outcomes and yields, helping chemists prioritize the most promising synthetic routes. rsc.org
Structure-Activity Relationship (SAR) is the principle that the biological activity of a compound is related to its chemical structure. Data-driven SAR exploration uses ML algorithms to build quantitative models (QSAR models) that correlate chemical features with activity. mdpi.com
To build a QSAR model, a dataset of compounds with known activities (e.g., IC50 values) is required. The chemical structures are converted into numerical descriptors representing their physicochemical, topological, and electronic properties. The ML model then learns the relationship between these descriptors and the biological activity. Once trained, the model can predict the activity of new, untested compounds.
This approach allows for the rapid exploration of the chemical space around a lead compound. For the nicotinamide class, a data-driven SAR study could analyze a set of analogs with varying substituents on the pyridine ring and the N-phenyl group. The model could identify that a bromo-substituent at the 5-position of the pyridine ring and a methyl group at the meta-position of the N-phenyl ring are key features for a particular biological activity. mdpi.com This insight guides chemists in designing the next generation of compounds with enhanced potency and a better side-effect profile.
Q & A
Q. What are the standard synthetic routes for 5-Bromo-N-(m-tolyl)nicotinamide, and how are intermediates purified?
The synthesis typically involves coupling 5-bromonicotinic acid derivatives with m-toluidine. A common method includes activating the carboxylic acid (e.g., via acid chloride formation using thionyl chloride) followed by amidation with m-toluidine in the presence of a base like potassium carbonate in THF . Purification is achieved via column chromatography with solvent systems such as ethyl acetate/hexane, monitored by TLC .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Structural confirmation relies on 1H and 13C NMR to identify aromatic protons, bromine substitution, and amide carbonyl signals. High-resolution mass spectrometry (HRMS) validates molecular weight, while TLC ensures purity . For example, in a related nicotinamide derivative, 1H NMR peaks at δ 8.89–8.27 ppm confirm pyridine ring protons, and HRMS matches calculated values for isotopic bromine patterns .
Q. What preliminary biological assays are used to evaluate its activity?
Initial screening includes kinase inhibition assays (e.g., competitive inhibition with radioligands like [3H]N-methylspiperone) and functional assays (e.g., β-arrestin recruitment or cAMP modulation). Cytotoxicity is tested in cell lines (e.g., HEK293) to assess therapeutic potential .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position on the pyridine or m-tolyl group) impact bioactivity?
Systematic structure-activity relationship (SAR) studies involve substituting the pyridine’s bromine position or modifying the m-tolyl group’s methyl group. Computational modeling (e.g., docking to kinase active sites) guides rational design. For example, replacing bromine with smaller halogens may reduce steric hindrance, while electron-withdrawing groups on the m-tolyl ring enhance receptor binding .
Q. What mechanistic insights explain its reactivity in palladium-catalyzed cross-coupling reactions?
The bromine atom at the pyridine’s 5-position acts as a leaving group in Suzuki-Miyaura couplings , enabling aryl boronate substitutions. Reaction rates depend on ligand choice (e.g., triphenylphosphine) and base (e.g., potassium phosphate), with rate orders determined via initial rate methods .
Q. How can contradictory data in biological assays (e.g., varying IC50 values) be resolved?
Discrepancies may arise from assay conditions (e.g., cell type, ligand concentration). Use orthogonal assays (e.g., radioligand binding vs. functional cAMP inhibition) and statistical tools (e.g., ANOVA for inter-lab variability). Context effects in self-reported data (e.g., researcher bias) should be minimized via blinded studies .
Q. What strategies improve stability during long-term storage?
The compound’s bromine substituent increases sensitivity to light and moisture. Store under inert atmosphere (N2/Ar) at –20°C in amber vials. Stability studies using HPLC can track degradation products over time .
Q. How is this compound adapted for radiolabeling (e.g., 18F for PET imaging)?
The bromine atom serves as a precursor for isotope exchange . For example, nucleophilic substitution with [18F]fluoride in the presence of a palladium catalyst generates 18F-labeled analogs. Precursor synthesis involves protecting groups (e.g., THP) to ensure regioselectivity .
Methodological Notes
- Contradiction Management : Cross-validate synthetic yields and bioactivity data using independent techniques (e.g., NMR vs. HRMS for purity; radioligand vs. functional assays for potency) .
- Advanced Synthesis : For scale-up, optimize microwave-assisted reactions (e.g., 140°C for 2.5 hours) to reduce reaction times and improve yields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
